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molecular formula Al2(SO4)3<br>Al2S3O12<br>Al2(SO4)3<br>Al2O12S3 B167585 Aluminum sulfate CAS No. 10043-01-3

Aluminum sulfate

Cat. No. B167585
M. Wt: 342.2 g/mol
InChI Key: DIZPMCHEQGEION-UHFFFAOYSA-H
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Patent
US04498539

Procedure details

An aluminum citrate solution was prepared by mixing 60 g of the aluminum sulfate stock solution with 20 g of the trisodium citrate stock solution, and the pH of the admixture was adjusted to about 8.5 with dilute aqueous NaOH solution.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
aluminum citrate

Identifiers

REACTION_CXSMILES
S([O-])([O-])(=O)=O.[Al+3:6].S([O-])([O-])(=O)=O.S([O-])([O-])(=O)=O.[Al+3].[C:18]([O-:30])(=[O:29])[CH2:19][C:20]([CH2:25][C:26]([O-:28])=[O:27])([C:22]([O-:24])=[O:23])[OH:21].[Na+].[Na+].[Na+].[OH-].[Na+]>>[C:18]([O-:30])(=[O:29])[CH2:19][C:20]([CH2:25][C:26]([O-:28])=[O:27])([C:22]([O-:24])=[O:23])[OH:21].[Al+3:6] |f:0.1.2.3.4,5.6.7.8,9.10,11.12|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Al+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Al+3]
Name
Quantity
20 g
Type
reactant
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
aluminum citrate
Type
product
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Al+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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